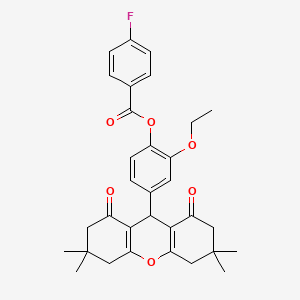![molecular formula C20H24N4O2 B11600593 N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide](/img/structure/B11600593.png)
N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PCz , is a fascinating compound with diverse applications. It belongs to the family of carbazole-based materials and exhibits intriguing properties.
Métodos De Preparación
Synthetic Routes:: PCz can be synthesized through various methods, including:
Acylation Reaction: The reaction of 9-ethylcarbazole with 2-(dimethylamino)ethyl chloride or bromide in the presence of a base (such as sodium hydride or potassium carbonate) yields PCz.
Amide Formation: Another approach involves the condensation of 9-ethylcarbazole with 2-(dimethylamino)ethylamine in the presence of a coupling agent (e.g., EDC or DCC).
Industrial Production:: Industrial-scale production typically involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
Análisis De Reacciones Químicas
PCz undergoes several reactions:
Electrophilic Substitution: The carbazole moiety is susceptible to electrophilic substitution, leading to functionalized derivatives.
Oxidation: PCz can be oxidized to form radical cations, which are useful in organic electronics.
Reduction: Reduction of PCz can yield its corresponding anion or other reduced forms.
Substitution: Alkyl or aryl groups can replace the dimethylaminoethyl group.
Common reagents include Lewis acids, oxidants (e.g., DDQ), and reducing agents (e.g., LiAlH₄). Major products include substituted PCz derivatives.
Aplicaciones Científicas De Investigación
PCz finds applications in:
Organic Light Emitting Diodes (OLEDs): As a charge-transporting material due to its high mobility.
Photovoltaic Cells: Enhancing charge separation and transport.
Memory Devices: Utilized in memory-based devices.
Mecanismo De Acción
The exact mechanism of PCz’s effects depends on its application context. In OLEDs, it facilitates charge transport and recombination. In photovoltaics, it aids in efficient charge separation.
Comparación Con Compuestos Similares
PCz stands out due to its carbazole-based structure. Similar compounds include:
Carbazole: The parent compound without the ethanediamide linker.
Bis[2-(N,N-dimethylamino)ethyl] ether: A related compound with different properties.
Propiedades
Fórmula molecular |
C20H24N4O2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-N'-(9-ethylcarbazol-3-yl)oxamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-24-17-8-6-5-7-15(17)16-13-14(9-10-18(16)24)22-20(26)19(25)21-11-12-23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,25)(H,22,26) |
Clave InChI |
BYDUTCBKBFNOSP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NCCN(C)C)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600510.png)
![2-cyano-N'-[(4Z)-2,2-dimethyltetrahydro-4H-pyran-4-ylidene]acetohydrazide](/img/structure/B11600518.png)
![ethyl (5Z)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11600520.png)
![6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600542.png)
![N,N-diethyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11600547.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11600550.png)
![2-methoxyethyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600559.png)
![2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B11600560.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11600567.png)
![10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600568.png)

![6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600594.png)
![(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11600602.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11600609.png)
